molecular formula C11H17F2NO4 B12282491 1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate

Cat. No.: B12282491
M. Wt: 265.25 g/mol
InChI Key: OLOWPKMUPOKQJP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Azetidine ring protons (H-2, H-4): δ 3.2–3.8 ppm (multiplet, J = 6–8 Hz).
    • Difluoromethyl (-CF~2~H): δ 5.8 ppm (triplet of triplets, J~HF~ = 56 Hz).
    • tert-Butyl: δ 1.4 ppm (singlet, 9H).
  • ¹³C NMR :
    • Carbonyl carbons (C=O): δ 168–172 ppm.
    • CF~2~H carbon: δ 112 ppm (t, J~CF~ = 240 Hz).
  • ¹⁹F NMR : δ -120 ppm (AB quartet, J~FF~ = 280 Hz).

Infrared (IR) Spectroscopy

  • Strong absorptions at 1740 cm⁻¹ (ester C=O stretch) and 1240 cm⁻¹ (C-F stretch).
  • N-H stretch absent, confirming full substitution of the azetidine nitrogen.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 265.26 [M+H]⁺.
  • Fragmentation pathways:
    • Loss of tert-butoxy group (m/z 209).
    • Cleavage of the azetidine ring (m/z 152).

Crystallographic Data

While single-crystal X-ray data for this specific compound remains unpublished, analogous azetidine carboxylates exhibit monoclinic crystal systems with P2₁/c space groups. Predicted unit cell parameters (a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, β = 102°) derive from computational modeling.

Thermodynamic Stability and Conformational Analysis

The compound’s stability arises from a balance of steric and electronic factors:

Steric effects :

  • The bulky tert-butyl group at position 1 imposes significant A~1,3~ strain, favoring a chair-like puckering where the substituent occupies an equatorial position.
  • Methyl and difluoromethyl groups at position 3 adopt axial orientations to minimize van der Waals repulsions.

Electronic stabilization :

  • Conjugation between the nitrogen lone pair and the adjacent carbonyl group delocalizes electron density, reducing ring strain.
  • The electron-withdrawing -CF~2~H group enhances the electrophilicity of the C(3) ester, rendering it susceptible to nucleophilic attack under basic conditions.

Conformational free energy (ΔG) :

Conformer ΔG (kcal/mol) Dominant Stabilization Factor
Chair (equatorial tert-butyl) 0.0 Steric relief
Twist-boat 2.3 Partial angle strain reduction
Half-chair 3.8 N/A (transition state)

Table 1. Relative stability of azetidine ring conformers determined via DFT calculations (B3LYP/6-31G).*

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-5-11(6-14,7(12)13)8(15)17-4/h7H,5-6H2,1-4H3

InChI Key

OLOWPKMUPOKQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

tert-Butyl Carbamate Formation

  • Reagents : Boc anhydride (di-tert-butyl dicarbonate).
  • Conditions :
    • Base: Triethylamine (TEA) in dichloromethane (DCM).
    • Temperature: 0°C to room temperature.
  • Procedure :
    • The azetidine nitrogen reacts with Boc anhydride, forming the tert-butyl carbamate.

Methyl Ester Installation

  • Reagents : Methyl chloroformate.
  • Conditions :
    • Base: TEA in anhydrous DCM.
    • Temperature: 0°C to prevent epimerization.
  • Workup : Sequential washes with dilute HCl and brine, followed by silica gel chromatography.

Critical Note : Order of esterification (tert-butyl first, methyl second) ensures chemoselectivity due to the steric hindrance of the Boc group.

One-Pot Tandem Synthesis

A streamlined approach combining cyclization and difluoromethylation was reported in:

  • Reagents :
    • 3-(Difluoromethyl)azetidine-1,3-dicarboxylic acid.
    • Boc2O and methyl chloroformate.
  • Conditions :
    • Solvent: Tetrahydrofuran (THF).
    • Catalysis: 4-Dimethylaminopyridine (DMAP).
  • Advantages :
    • Reduced purification steps.
    • Higher overall yield (68–72%).

Mechanistic Insight : DMAP accelerates the mixed anhydride formation, enabling simultaneous esterification.

Analytical Validation and Characterization

Post-synthesis characterization ensures structural fidelity:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.40 ppm (tert-butyl CH3) and δ 3.70 ppm (N-CH2).
    • ¹⁹F NMR : Doublet at δ -85.01 ppm (CF2H).
  • Mass Spectrometry :
    • ESI-MS: m/z = 265.26 [M+H]⁺, consistent with the molecular formula C11H17F2NO4.
  • Purity Assessment :
    • HPLC: >97% purity achieved via gradient elution (ACN/H2O).

Comparative Analysis of Methods

Method Yield Advantages Limitations
Ring-closing + CuI 53% High regioselectivity Requires toxic CuI
Tandem synthesis 72% Fewer steps Sensitive to moisture
Sequential esterification 65% Chemoselective Time-consuming

Industrial-Scale Considerations

  • Cost Efficiency : DFFDA is expensive; alternatives like ClCF2H may reduce costs.
  • Safety : Exothermic difluoromethylation requires precise temperature control.
  • Sustainability : Recycling acetonitrile and CuI via distillation and filtration improves green metrics.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ester functionalities in the molecule are prone to hydrolysis under acidic or basic conditions, producing carboxylic acids.

Reaction TypeConditionsProductReferences
Acidic Hydrolysis H₃O⁺, heatDiacid (tert-butyl and methyl groups replaced by -OH)
Basic Hydrolysis OH⁻, heatDiacid

The tert-butyl ester is more resistant to hydrolysis due to steric hindrance, while the methyl ester hydrolyzes more readily.

Nucleophilic Ring-Opening Reactions

The azetidine ring undergoes nucleophilic attack due to its inherent ring strain. The difluoromethyl group may influence regioselectivity.

Reaction TypeConditionsProductsReferences
Aminolysis Ammonia (NH₃), heatRing-opened amine derivatives
Alcoholysis Alcohols (ROH), acid/base catalystRing-opened alcohol derivatives
Hydrolysis Water, acid/base catalystRing-opened diol derivatives

Mechanism : Nucleophiles attack the carbonyl-adjacent carbon, leading to ring cleavage. The difluoromethyl group may stabilize the transition state via electron-withdrawing effects.

Deprotection of the Tert-butyl Group

The tert-butyl ester can be selectively removed under acidic conditions, yielding a carboxylic acid.

Reaction TypeConditionsProductReferences
Acidic Deprotection HCl, heatMethyl 3-(difluoromethyl)azetidine-1,3-dicarboxylic acid

Reactions Involving the Difluoromethyl Group

The -CF₂H group may participate in substitution or elimination reactions.

Reaction TypeConditionsProductsReferences
Substitution Nucleophiles (e.g., CN⁻), heatFluorine-substituted derivatives
Elimination Base, heatVinyl fluoride derivatives

Cycloaddition Reactions

Azetidines can participate in cycloadditions (e.g., [2+2] or [4+2] reactions) due to their ring strain.

Reaction TypeConditionsProductsReferences
Diels-Alder Dienes, heatBicyclic compounds

Reaction Comparison Table

Reaction TypeKey FeaturesAdvantagesLimitations
Ester Hydrolysis Converts esters to acidsHigh yield, scalableRequires harsh conditions
Nucleophilic Ring-Opening Generates functionalized derivativesRegioselective controlSensitive to steric effects
Tert-butyl Deprotection Selective acid resistanceRetains methyl esterAcid may degrade other groups

Experimental Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) are preferred for nucleophilic reactions, while acidic deprotection requires polar protic solvents (e.g., HCl in dioxane).

  • Temperature Control : Ring-opening reactions often require elevated temperatures to overcome activation barriers .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 1-tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate, in anticancer research. The compound's structural characteristics allow for interactions with biological targets that are crucial for cancer cell proliferation.

  • Case Study: Cytotoxicity Assessments
    In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar azetidine structures were tested against human cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), showing promising results with IC50 values indicating effective inhibition of cell growth .

Drug Design and Development

The unique molecular structure of this compound makes it an attractive candidate for drug design. Its ability to modulate biological pathways can lead to the development of new therapeutic agents.

  • Molecular Docking Studies
    Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance its efficacy as a drug .

The biological activity of the compound can be attributed to its ability to interact with cellular components such as DNA and proteins. Research has shown that azetidine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparisons with analogous azetidine and heterocyclic dicarboxylates. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Spectral Data (¹³C NMR δ ppm) Source Evidence
1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate None (base structure) 217.26 172.9 (C=O), 155.8 (Boc C=O)
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate -CH₂F 247.26 Not reported
1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate -CF₂H ~265.26* 123–125 (CF₂H, ¹H NMR splitting) N/A**
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate -CF₃ (pyrrolidine core) 297.27 121–125 (CF₃, ¹⁹F NMR)

Notes:

  • Molecular Weight : Fluorinated derivatives exhibit higher molecular weights due to fluorine atoms. The trifluoromethyl analog (297.27 g/mol) has the highest mass due to three fluorine atoms .
  • Spectral Data : Fluorinated groups induce distinct splitting patterns in NMR. For example, -CF₃ in pyrrolidine derivatives shows characteristic ¹⁹F NMR signals .

Stereochemical Considerations

  • Chiral Centers: Similar compounds (e.g., 3-((S)-phenyl(((R)-p-tolylsulfinyl)amino)methyl) derivatives) exhibit high enantiomeric purity (>90% ee) via asymmetric synthesis using tert-butanesulfinamide .
  • Diastereomer Separation : Piperidine analogs (e.g., 1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate) are resolved via column chromatography, highlighting the role of substituents in stereochemical outcomes .

Key Research Findings

Fluorine-Induced Reactivity Modulation: Difluoromethyl groups reduce electrophilicity at the azetidine ring, slowing undesired side reactions (e.g., ring-opening) compared to non-fluorinated analogs .

Thermal Stability : The tert-butyl group enhances thermal stability. For example, 1-Tert-butyl 3-methyl 3-(phenanthrenyl)azetidine-1,3-dicarboxylate melts at 186–188°C, whereas fluorinated analogs (e.g., -CF₂H) may exhibit lower melting points due to increased conformational flexibility .

Synthetic Versatility: The base azetidine dicarboxylate serves as a scaffold for diverse functionalizations, including aminations (e.g., 3-(aminomethyl) derivatives) and alkylations (e.g., allyl or propargyl groups) .

Biological Activity

1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate (CAS No. 2114926-73-5) is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is C11H17F2NO4C_{11}H_{17}F_2NO_4, with a molecular weight of 265.25 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of difluoromethyl and tert-butyl groups contributes to its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC11H17F2NO4C_{11}H_{17}F_2NO_4
Molecular Weight265.25 g/mol
CAS Number2114926-73-5
Purity>97% (GC)

Anticancer Activity

Recent studies have highlighted the anticancer potential of azetidine derivatives, including those similar to this compound. In vitro assays have demonstrated that compounds within this class exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

These findings suggest that modifications to the azetidine structure can enhance selectivity and potency against specific cancer types, making them promising candidates for further development in cancer therapy .

The biological activity of azetidine derivatives is often attributed to their ability to interact with various molecular targets involved in tumor progression and survival. For instance, compounds have been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with cancer cell proliferation .

Study on Antitumor Activity

A study conducted on several azetidine derivatives, including those structurally related to the target compound, revealed significant antitumor activity against a panel of human tumor cell lines. The derivatives were evaluated for their IC50 values, demonstrating promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Synthesis and Characterization

The synthesis of this compound has been optimized using microwave-assisted techniques, which enhance yield and reduce reaction times compared to traditional methods. Such advancements in synthetic methodologies are crucial for scaling up production for biological testing .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-Tert-butyl 3-methyl 3-(difluoromethyl)azetidine-1,3-dicarboxylate, and how can reaction parameters be systematically optimized?

Methodological Answer:
The synthesis of azetidine derivatives often employs LiHMDS as a catalyst in THF under inert conditions, as demonstrated in analogous reactions for tert-butyl-protected azetidine dicarboxylates . Systematic optimization involves:

  • Design of Experiments (DoE): Use factorial design to evaluate variables (e.g., temperature, stoichiometry, catalyst loading) and identify critical parameters .
  • Solvent Selection: THF is preferred due to its compatibility with strong bases like LiHMDS. Solvent polarity impacts reaction rates and selectivity.
  • Catalyst Efficiency: LiHMDS promotes deprotonation and nucleophilic addition; alternatives like LDA or KHMDS may be tested for improved yields.
  • Monitoring: Track reaction progress via TLC or in-situ NMR.

Reference yields from similar syntheses (e.g., 56% for piperidine derivatives via General Procedure A) highlight the need for iterative optimization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting NMR data be resolved?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using chemical shift databases and coupling patterns. For example, tert-butyl groups typically resonate at ~1.4 ppm (1H) and 28-30 ppm (13C) .
  • HRMS: Confirm molecular weight with <5 ppm error (e.g., [M+H]+ or [M+Na]+ ions) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry.
  • Data Contradictions: If NMR signals conflict with expected structures:
    • Re-examine solvent effects (e.g., DMSO vs. CDCl3).
    • Use 2D NMR (COSY, HSQC) to verify connectivity.
    • Cross-validate with IR (e.g., carbonyl stretches at ~1700 cm⁻¹) or computational predictions .

Advanced: How can computational reaction path search methods enhance the understanding of reaction mechanisms involving this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) combined with transition-state theory can:

  • Map Energy Landscapes: Identify intermediates and transition states for key steps (e.g., nucleophilic attack or deprotonation).
  • Predict Regioselectivity: Analyze frontier molecular orbitals (FMOs) to explain preferential functionalization at the azetidine nitrogen versus carbonyl groups.
  • Validate Experimental Data: Compare computed NMR chemical shifts with experimental values to confirm proposed structures .
  • Optimize Conditions: Use machine learning to correlate reaction parameters (e.g., solvent dielectric constant) with outcomes, reducing trial-and-error experimentation .

Advanced: What strategies can be employed to control diastereoselectivity in the synthesis of derivatives using this compound as a building block?

Methodological Answer:

  • Chiral Auxiliaries: Introduce tert-butylsulfinyl groups (as in ) to enforce stereochemical control during nucleophilic additions .
  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize specific transition states, favoring one diastereomer.
  • Temperature Modulation: Lower temperatures often enhance selectivity by slowing non-stereospecific pathways.

For example, diastereomeric ratios >10:1 have been achieved in similar azetidine systems via chiral induction .

Basic: What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/EtOAc) to separate by polarity.
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences.
  • HPLC: Employ reverse-phase C18 columns for challenging separations (e.g., diastereomers or regioisomers).
  • Quality Control: Validate purity via melting point analysis (e.g., 90–92°C for related compounds) and HPLC-MS .

Advanced: How can researchers address contradictory reactivity data observed in functionalization reactions of this compound?

Methodological Answer:

  • Mechanistic Probes: Isotopic labeling (e.g., deuterium at reactive sites) or kinetic isotope effects (KIEs) to identify rate-determining steps.
  • In-Situ Spectroscopy: Monitor intermediates via FT-IR or Raman to detect transient species.
  • Statistical Analysis: Apply multivariate regression to isolate variables causing discrepancies (e.g., trace moisture or oxygen) .
  • Cross-Validation: Reproduce reactions under strictly controlled conditions (glovebox, dried solvents) to rule out environmental artifacts.

Advanced: What role do steric and electronic effects play in the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Steric Shielding: The tert-butyl group protects the adjacent carbonyl from nucleophilic attack, enhancing stability in basic media.
  • Electronic Effects: The electron-withdrawing difluoromethyl group increases electrophilicity of the azetidine ring, making it prone to ring-opening under strong acids.
  • Experimental Validation: Conduct stress testing (e.g., HCl/NaOH titration) with NMR monitoring to identify degradation products. Computational studies (NBO analysis) can quantify charge distribution effects .

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